molecular formula C20H24O4 B12658250 Hebeclinolide CAS No. 63147-18-2

Hebeclinolide

Cat. No.: B12658250
CAS No.: 63147-18-2
M. Wt: 328.4 g/mol
InChI Key: JVCOVRPXVQTCSZ-QRWMCTBCSA-N
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Description

Hebeclinolide is a labdane-type diterpene first isolated from Hebeclinium macrophyllum (Asteraceae family) . Diterpenes are a subclass of terpenoids, characterized by a 20-carbon skeleton derived from four isoprene units. Labdane diterpenes, in particular, possess a bicyclic structure with a decalin core, which is often functionalized with oxygen-containing groups such as hydroxyl, carbonyl, or lactone moieties . This compound is notable for its occurrence in medicinal plants like Ageratina dendroides and Eupatorium species, which are traditionally used for their purported immunostimulatory and anti-inflammatory properties .

Properties

CAS No.

63147-18-2

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(2R)-2-(furan-3-yl)-5-[2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)ethyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C20H24O4/c1-13-10-16(21)11-20(2,3)17(13)6-4-14-5-7-18(24-19(14)22)15-8-9-23-12-15/h5,8-10,12,17-18H,4,6-7,11H2,1-3H3/t17?,18-/m1/s1

InChI Key

JVCOVRPXVQTCSZ-QRWMCTBCSA-N

Isomeric SMILES

CC1=CC(=O)CC(C1CCC2=CC[C@@H](OC2=O)C3=COC=C3)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1CCC2=CCC(OC2=O)C3=COC=C3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hebeclinolide involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Hebeclinolide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Hebeclinolide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hebeclinolide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Source Plant Structural Class Functional Features Reported Biological Activities
This compound Hebeclinium macrophyllum Labdane diterpene Likely lactone or oxidized groups Not explicitly reported; inferred immunomodulatory potential
Dendroidinic acid Ageratina dendroides Labdane diterpene Carboxylic acid group Antimicrobial and anti-inflammatory properties
Jhanol (13) Eupatorium jhanii Labdane diterpene oxide Epoxide and acetylated derivatives Cardioactive effects (e.g., blood pressure modulation)
4-Epiisocommunic acid (9) Callitris rhomboidea Labdane diterpene Methyl ester derivative Antifungal and cytotoxic activities

Structural and Functional Comparisons

This compound vs. Dendroidinic Acid: Both are labdane diterpenes isolated from Asteraceae plants. this compound likely contains oxygenated functional groups (e.g., lactone), whereas dendroidinic acid features a carboxylic acid moiety . Dendroidinic acid has demonstrated antimicrobial activity, while this compound’s bioactivity remains understudied but is hypothesized to align with traditional uses of its source plants .

This compound vs. Jhanol Derivatives: Jhanol and its derivatives (e.g., jhanol acetate, jhanidiol) are labdane oxides with epoxide and acetylated groups, unlike this compound’s unmodified core . Jhanol derivatives exhibit cardioactive properties, such as blood pressure lowering, highlighting the pharmacological diversity within labdane diterpenes .

This compound vs. 4-Epiisocommunic Acid: Both are methyl ester derivatives of labdane diterpenes. 4-Epiisocommunic acid has documented antifungal effects, suggesting this compound may also harbor similar bioactivity pending further investigation .

Key Research Findings

  • Biosynthetic Pathways: Labdane diterpenes like this compound are synthesized via the mevalonate pathway, with cyclization of geranylgeranyl pyrophosphate (GGPP) forming the characteristic bicyclic structure .
  • This suggests this compound warrants further exploration for similar applications.
  • Structural Nuances : Functional group variations (e.g., carboxylic acid in dendroidinic acid vs. esters in 4-epiisocommunic acid) significantly influence solubility, bioavailability, and target interactions .

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